molecular formula C26H20N4O4S B327683 ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B327683
M. Wt: 484.5 g/mol
InChI Key: UJQUQIDMJWKQGS-ZEOXQOHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound featuring a fused heterocyclic structure. This compound is part of the thiadiazolopyrimidine family, which is known for its significant pharmacological properties .

Preparation Methods

The synthesis of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through a one-pot method. This involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with ethyl cyanoacetate in the presence of a catalytic agent .

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various pharmacologically active molecules due to its unique structure. Additionally, it has shown potential in antimicrobial and anticancer research .

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects .

Properties

Molecular Formula

C26H20N4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[5-imino-2-(4-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H20N4O4S/c1-3-33-25(32)18-10-8-16(9-11-18)21-13-12-19(34-21)14-20-22(27)30-26(28-23(20)31)35-24(29-30)17-6-4-15(2)5-7-17/h4-14,27H,3H2,1-2H3/b20-14-,27-22?

InChI Key

UJQUQIDMJWKQGS-ZEOXQOHMSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=C(C=C5)C

Origin of Product

United States

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